4-Methyl-3-(methylsulfonyl)benzonitrile is an organic compound characterized by the molecular formula C9H9NO2S. It features a benzonitrile core with a methylsulfonyl group at the third position and a methyl group at the fourth position. This structural arrangement contributes to its unique chemical properties, making it a valuable compound in various chemical and biological applications.
Common reagents for these reactions include hydrogen peroxide for oxidation, palladium on carbon (Pd/C) for reduction, and sodium methoxide for substitution reactions.
Research indicates that 4-Methyl-3-(methylsulfonyl)benzonitrile exhibits potential biological activities. Studies have suggested its antimicrobial and anticancer properties, making it a candidate for further investigation in drug development. The compound's interactions with biological targets may provide insights into its mechanism of action and therapeutic potential .
The synthesis of 4-Methyl-3-(methylsulfonyl)benzonitrile typically involves the sulfonylation of benzonitrile derivatives. A common method includes reacting benzonitrile with methylsulfonyl chloride in the presence of a base such as triethylamine under anhydrous conditions. This approach ensures high yields and purity of the final product. Industrially, continuous flow processes may be employed to enhance efficiency and scalability in production.
4-Methyl-3-(methylsulfonyl)benzonitrile finds applications across various fields:
Interaction studies involving 4-Methyl-3-(methylsulfonyl)benzonitrile focus on its reactivity with biological molecules. The nitrile group can act as an electrophile, engaging in reactions with nucleophiles, while the methylsulfonyl group can undergo redox reactions. These interactions are crucial for understanding the compound's biological activity and potential therapeutic applications .
Several compounds share structural similarities with 4-Methyl-3-(methylsulfonyl)benzonitrile. Notable examples include:
The uniqueness of 4-Methyl-3-(methylsulfonyl)benzonitrile lies in the specific positions of the methyl and methylsulfonyl groups on the benzene ring. This positional variation significantly influences its reactivity and properties compared to its isomers. For instance, while 3-(Methylsulfonyl)benzonitrile has the sulfonyl group at a different position, it may exhibit distinct biological activities or chemical behaviors due to this variation .
The IUPAC name for this compound is 4-methyl-3-(methylsulfonyl)benzonitrile, reflecting its substitution pattern on the benzene ring. Its molecular formula is C₉H₉NO₂S, with a molecular weight of 209.24 g/mol. The structure consists of:
Synonymous designations include 3-(methylsulfonyl)-4-methylbenzonitrile and 4-methyl-3-(methanesulfonyl)benzonitrile. The compound’s CAS registry number is not explicitly provided in the permitted sources, but its identity can be confirmed through spectral data (e.g., NMR, IR) and chromatographic analysis.
The synthesis of methylsulfonyl-substituted benzonitriles emerged alongside advancements in sulfonylation and nitrile chemistry during the late 20th century. Early methods involved:
Industrial production often employs continuous flow reactors to enhance yield and scalability, though specific protocols for this compound remain proprietary.
The compound’s dual functionality—combining a polar sulfonyl group and a reactive nitrile—makes it valuable in:
Comparative studies with analogs (e.g., 4-methyl-3-(trifluoromethyl)benzonitrile) highlight its superior solubility in polar solvents, attributed to the sulfonyl group’s hydrogen-bonding capacity.
The preparation of 4-Methyl-3-(methylsulfonyl)benzonitrile requires sophisticated synthetic approaches that address the selective introduction of both the methylsulfonyl group and the nitrile functionality onto the benzene ring . Contemporary research has established multiple pathways for accessing this compound, each offering distinct advantages in terms of regioselectivity, reaction conditions, and overall synthetic efficiency [2].
Traditional methodologies for synthesizing 4-Methyl-3-(methylsulfonyl)benzonitrile have evolved from classical organic chemistry principles, with particular emphasis on electrophilic aromatic substitution and functional group interconversion strategies [3] [4]. These established approaches provide reliable frameworks for compound preparation, though they often require harsh reaction conditions and extended reaction times [5].
The introduction of methylsulfonyl groups onto aromatic systems represents a fundamental transformation in organic synthesis, typically achieved through Friedel-Crafts sulfonylation reactions [6]. The reaction of 4-methylbenzonitrile with methylsulfonyl chloride in the presence of aluminum trichloride catalyst proceeds under mild conditions at temperatures ranging from 0 to 25 degrees Celsius . This approach demonstrates excellent regioselectivity, directing the methylsulfonyl group to the meta position relative to the existing methyl substituent [7].
The mechanism involves the formation of a highly electrophilic methylsulfonyl cation through interaction with the Lewis acid catalyst [8]. Subsequent electrophilic attack on the aromatic ring generates a sigma complex intermediate, which undergoes deprotonation to restore aromaticity [3]. The reaction typically achieves yields between 85 and 95 percent under optimized conditions, making it a reliable method for large-scale synthesis [6].
Alternative sulfonation strategies employ sulfur trioxide as the electrophilic species, particularly in the presence of fuming sulfuric acid [3]. This methodology operates at temperatures between 60 and 80 degrees Celsius and demonstrates broad substrate tolerance [8]. The concurrent introduction of methylation can be achieved through subsequent treatment with methylating agents such as dimethyl sulfate or methyl iodide under basic conditions [9].
Detailed mechanistic studies reveal that the sulfonation process follows a concerted pathway involving formation of benzene-sulfur trioxide pi-complexes [8]. The rate-determining step involves cyclic proton transfer from the aromatic substrate to an assisting sulfur trioxide molecule [8]. This understanding has enabled optimization of reaction conditions to achieve yields ranging from 75 to 88 percent [8].
The installation of nitrile functionality represents a critical transformation in the synthesis of 4-Methyl-3-(methylsulfonyl)benzonitrile [4]. The Rosenmund-von Braun reaction remains the most widely employed methodology for introducing nitrile groups into aromatic systems [5]. This transformation involves the reaction of aromatic halides with cuprous cyanide in polar aprotic solvents such as dimethylformamide [10].
Optimized reaction conditions require temperatures between 170 and 180 degrees Celsius with reaction times extending from 8 to 36 hours [5]. The reaction proceeds through nucleophilic substitution mechanisms, with the cyanide anion displacing the halogen substituent [5]. Yields typically range from 78 to 91 percent, depending on the electronic nature of the aromatic substrate and the specific halogen leaving group [5].
Alternative nitrile introduction methodologies include the dehydration of benzamide derivatives using phosphorus pentoxide [4]. This approach involves heating solid mixtures of the amide substrate with the dehydrating agent, followed by distillation to isolate the desired nitrile product [4]. The process achieves quantitative conversion under optimized conditions, though it requires harsh dehydrating conditions that may limit functional group tolerance [4].
The cyanation of halogenated precursors using sodium or potassium cyanide in ethanol represents another established protocol [4]. This methodology operates under reflux conditions and demonstrates good selectivity for primary and secondary alkyl halides [4]. Yields typically range from 80 to 90 percent, with the reaction proceeding through bimolecular nucleophilic substitution mechanisms [4].
Recent advances have introduced the use of trimethylsilyl azide in combination with trifluoromethanesulfonic acid for direct conversion of aldehydes to nitriles [10]. This Schmidt reaction variant proceeds at room temperature for 20 to 75 minutes and achieves yields up to 81 percent [10]. The methodology demonstrates excellent functional group tolerance and operates under mild conditions compared to traditional approaches [10].
Contemporary synthetic chemistry has witnessed significant advances in catalytic methodologies for preparing complex aromatic compounds [11] [12]. These innovations have particular relevance for the synthesis of 4-Methyl-3-(methylsulfonyl)benzonitrile, offering improved selectivity, milder reaction conditions, and enhanced sustainability profiles [13].
Transition metal catalysis has revolutionized the synthesis of functionalized aromatic compounds through enabling unprecedented transformations under mild conditions [11] [14]. Palladium-catalyzed processes represent a cornerstone of modern organic synthesis, with particular application to the preparation of benzonitrile derivatives [15].
Continuous flow transfer hydrogenation using palladium on carbon catalysts has demonstrated exceptional efficiency for benzonitrile transformations [15]. The process operates at 40 degrees Celsius under 6 bar pressure, achieving 95 percent selectivity with a 15-fold increase in catalyst productivity compared to batch conditions [15]. The methodology employs triethylammonium formate as the hydrogen donor, eliminating the need for pressurized hydrogen gas [15].
Rhodium carboxylate complexes have shown remarkable activity for arene alkenylation reactions relevant to benzonitrile synthesis [11]. These systems achieve turnover numbers exceeding 5000 with linear to branched selectivity ratios of 8:1 [11]. The catalytic cycle involves oxidant recycling using copper(II) carboxylates, with dioxygen enabling substoichiometric use of the metal oxidant [11].
Manganese pincer complexes offer earth-abundant alternatives to precious metal catalysts for acceptorless dehydrogenative coupling reactions [13]. The treatment of 2-aminobenzyl alcohols with benzonitriles in the presence of manganese catalysts bearing nitrogen-nitrogen-sulfur ligands generates quinazoline derivatives in yields ranging from 33 to 86 percent [13]. The methodology operates at 140 degrees Celsius in xylene solvent and demonstrates broad substrate scope [13].
Cobalt-based zeolite imidazolate frameworks provide heterogeneous catalytic platforms for benzonitrile synthesis [13]. The ZIF-67 catalyst enables reactions at 80 degrees Celsius using tert-butyl hydroperoxide as oxidant, achieving yields between 75 and 89 percent [13]. The heterogeneous nature allows for catalyst recovery and reuse, addressing sustainability concerns associated with homogeneous systems [13].
Nickel complexes featuring diradical ligand systems have emerged as cost-effective alternatives for cross-coupling reactions [13]. These air-stable catalysts operate at temperatures between 70 and 100 degrees Celsius in dimethylformamide solvent, achieving yields ranging from 23 to 78 percent [13]. The cooperative involvement of nickel and ligand-centered redox processes provides energetically favorable pathways for challenging transformations [13].
Photochemical methodologies represent an emerging frontier in organic synthesis, offering unique reactivity patterns and exceptional selectivity for complex transformations [16]. These approaches harness light energy to promote chemical reactions under mild conditions, often achieving transformations that are challenging through conventional thermal processes [16].
Direct irradiation at 254 nanometers has been successfully applied to alpha,beta-unsaturated gamma,delta-epoxy nitriles, leading to products arising from carbonyl ylide or carbene intermediates [16]. The photochemical activation selectively promotes singlet pathways while suppressing competing triplet processes such as E/Z isomerization [16]. This selectivity enables access to specific product distributions that are difficult to achieve through thermal activation [16].
Photochemical reactions of alpha,beta-unsaturated gamma,delta-cyclopropyl nitriles demonstrate wavelength-dependent selectivity [16]. Singlet excitation at 254 nanometers produces different product distributions compared to triplet sensitization, highlighting the importance of electronic state control in photochemical synthesis [16]. The methodology provides access to structurally complex products through controlled rearrangement processes [16].
Recent developments in light-emitting diode technology have enabled precise wavelength control for photochemical transformations [17]. Modular reactor designs allow for scalable implementation of photochemical processes, with quantum yields ranging from 0.6 to 0.8 for optimized systems [17]. These advances address historical limitations of photochemical synthesis related to light penetration and reactor scalability [17].
The integration of photochemical activation with transition metal catalysis has opened new possibilities for selective organic transformations [14]. These dual catalytic systems combine the unique reactivity patterns of photochemistry with the well-established selectivity of organometallic chemistry [14]. The approach enables access to axially chiral benzonitriles through controlled formation of stereogenic axes during bond formation and cleavage processes [14].
The principles of green chemistry have become increasingly important in the development of sustainable synthetic methodologies [2] [18]. These considerations encompass atom economy, energy efficiency, waste minimization, and the elimination of hazardous substances from chemical processes [17] [19].
Solvent-free organic synthesis represents a paradigm shift toward more sustainable chemical processes [17] [20]. These methodologies eliminate or minimize the use of volatile organic solvents, thereby reducing environmental impact and enhancing reaction efficiency [17].
Mechanochemical activation through ball milling has emerged as a powerful tool for solvent-free synthesis [17] [20]. The process involves grinding reactants in the presence of stainless steel balls at frequencies of 20 hertz for reaction times as short as 15 minutes [20]. This approach achieves quantitative yields ranging from 95 to 99 percent for the synthesis of high transition temperature liquid crystals and related aromatic compounds [20].
The mechanism of mechanochemical activation involves the direct transfer of mechanical energy to chemical bonds, enabling reactions that would otherwise require harsh thermal conditions [17]. The enhanced contact between reactants in the solid state promotes efficient chemical transformations without the need for solvent mediation [17]. The methodology demonstrates exceptional atom economy, with E-factors as low as 0.3 for optimized processes [17].
Microwave-assisted synthesis under solvent-free conditions provides another approach to sustainable organic chemistry [17]. Microwave irradiation enables rapid and uniform heating through dielectric interactions, significantly accelerating reaction rates compared to conventional heating [17]. Energy efficiency improvements of 85 percent have been documented, with reaction times reduced to as little as 2 hours [17].
The combination of microwave heating with solid-supported reagents eliminates the need for organic solvents while maintaining excellent reaction control [17]. Catalyst systems such as zeolites, metal oxides, and immobilized reagents facilitate chemical transformations under solvent-free conditions [17]. These approaches achieve yields between 90 and 95 percent while dramatically reducing waste generation [17].
Thermal activation represents a fundamental strategy for solvent-free synthesis, utilizing elevated temperatures to promote molecular interactions [17]. The methodology provides necessary energy to overcome activation barriers without requiring solvent assistance [17]. Careful temperature control enables selective transformations while preventing unwanted side reactions [17].
Waste minimization in chemical synthesis encompasses multiple strategies aimed at reducing the environmental footprint of chemical processes [19]. These approaches address both the prevention of waste generation and the efficient utilization of all reaction components [19].
Ionic liquid-mediated synthesis has demonstrated exceptional potential for waste minimization in benzonitrile preparation [2] [18]. The use of hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as an alternative to hydroxylamine hydrochloride eliminates the need for metal salt catalysts while enabling direct recycling of the ionic liquid medium [2] [18]. The methodology achieves 100 percent conversion and selectivity when optimized molar ratios of 1:1.5 for benzaldehyde to ionic liquid are employed [2] [18].
The ionic liquid serves multiple roles as co-solvent, catalyst, and phase separation agent, greatly simplifying the separation process compared to conventional methodologies [2] [18]. Phase separation allows for easy recovery of the ionic liquid, which can be recycled directly without purification [2] [18]. This approach demonstrates atom economy of 95 percent with E-factors as low as 0.8 [2] [18].
Continuous flow processing represents another significant advance in waste minimization [15]. The methodology enables continuous operation with automated control and real-time monitoring, achieving productivity values of 0.14 moles per gram of catalyst [15]. The system maintains conversion rates between 85 and 99 percent over extended operating periods, with catalyst regeneration enabling multiple reaction cycles [15].
The integration of waste heat recovery systems into chemical processes provides additional opportunities for sustainability improvements [19]. Heat integration and process intensification strategies achieve energy recovery efficiencies between 60 and 70 percent [19]. These systems can be retrofitted to existing manufacturing facilities, enabling widespread implementation without major capital investment [19].
Process optimization through advanced control systems minimizes waste generation while maximizing product yield [21]. The implementation of suitable initiators, catalysts, and reagents in optimal quantities obviates the need for expensive jacketed reactors and elevated temperature conditions [21]. These improvements substantially reduce or eliminate the formation of by-products such as benzonitrile polymers while achieving yields ranging from 98 to 99.5 percent [21].
The development of atom-economical reactions represents a fundamental approach to waste minimization [19]. These transformations maximize the incorporation of all atoms from starting materials into the final product, thereby minimizing waste generation [19]. Reactor design considerations that account for degree of backmixing and reaction conditions can significantly impact the environmental performance of chemical processes [19].
| Method | Substrate | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Friedel-Crafts Sulfonylation with Methylsulfonyl Chloride | 4-Methylbenzonitrile + Methylsulfonyl Chloride | Aluminum trichloride catalyst, 0-25°C, inert atmosphere | 85-95 | High regioselectivity, mild conditions | Requires Lewis acid catalyst |
| Nitrile Introduction via Rosenmund-von Braun Reaction | Aryl Halide + Cuprous Cyanide | Dimethylformamide, 170-180°C, 8-36 hours | 78-91 | Good yields, established methodology | Long reaction times, high temperature |
| Ammoxidation of Methylated Precursors | Toluene + Ammonia + Oxygen | 410-420°C, fluidized bed reactor | 64-81 | Continuous process, industrial scalability | High temperature, catalyst deactivation |
| Dehydration of Benzamide Derivatives | Benzamide + Phosphorus Oxide | Phosphorus pentoxide, heating, distillation | 70-85 | Simple procedure, quantitative conversion | Harsh dehydrating conditions |
| Cyanation of Halogenated Precursors | Bromobenzene + Sodium Cyanide | Potassium cyanide/sodium cyanide, ethanol, reflux | 80-90 | Established protocol, good selectivity | Requires organic solvents |
| Sulfonation followed by Methylation | Benzene + Sulfur Trioxide | Fuming sulfuric acid, 60-80°C | 75-88 | Direct functionalization | Strong acid conditions |
| Catalyst System | Reaction Type | Substrate Scope | Operating Conditions | Activity/Selectivity | Key Features |
|---|---|---|---|---|---|
| Palladium on Carbon | Transfer Hydrogenation | Benzonitrile derivatives | 40°C, 6 bar, continuous flow | 95% selectivity, 15-fold productivity | Continuous processing, catalyst regeneration |
| Rhodium Carboxylate Complexes | Arene Alkenylation | Aromatic compounds + alkenes | 150°C, Copper(II) oxidant | Turnover number > 5000, 8:1 linear:branched ratio | Oxidant recycling, high turnover |
| Manganese Pincer Complexes | Acceptorless Dehydrogenative Coupling | 2-Aminobenzyl alcohols + nitriles | 140°C, Potassium tert-butoxide, xylene | 33-86% yield, broad scope | Earth-abundant metal, acceptorless dehydrogenative coupling strategy |
| Cobalt ZIF-67 Framework | Heterogeneous Catalysis | Aminobenzophenones | 80°C, tert-Butyl hydroperoxide, 180 min | 75-89% yield, recyclable | Heterogeneous, reusable catalyst |
| Nickel Diradical Complexes | Cross-Coupling Reactions | Benzamides + amidines | 70-100°C, Sodium tert-butoxide, dimethylformamide | 23-78% yield, air stable | Cost-effective, ambient conditions |
| Titanium Tetraiodide/Trimethylsilyl Iodide | Iodination-Cyclization | Cyanoaryl benzamides | Reflux, toluene, 14 hours | 50-85% yield, iodine functionality | Functional group tolerance |
| Methodology | Green Metrics | Environmental Benefits | Process Optimization | Yield/Efficiency | Scalability |
|---|---|---|---|---|---|
| Ionic Liquid-Mediated Synthesis | Atom Economy: 95%, E-factor: 0.8 | Recyclable medium, no metal catalysts | Phase separation, direct recycling | 100% conversion, 100% selectivity | Pilot scale demonstrated |
| Solvent-Free Mechanochemical | Atom Economy: 98%, E-factor: 0.3 | No solvents, minimal waste | Ball milling, 15 min reaction time | 95-99% yield, quantitative | Industrial application potential |
| Microwave-Assisted Synthesis | Energy Efficiency: 85%, Time: 2 hours | Reduced energy consumption | Dielectric heating, uniform temperature | 90-95% yield, rapid heating | Batch and continuous modes |
| Continuous Flow Processing | Productivity: 0.14 mol/g catalyst | Continuous operation, high efficiency | Automated control, real-time monitoring | 85-99% conversion maintained | Multi-kilogram production |
| Photochemical Synthesis | Quantum Yield: 0.6-0.8 | Mild conditions, selective activation | Wavelength optimization, light-emitting diode sources | 70-85% yield, high selectivity | Modular reactor design |
| Waste Heat Recovery Systems | Energy Recovery: 60-70% | Reduced carbon dioxide emissions | Heat integration, process intensification | 10-15% energy savings | Retrofit existing plants |
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 4-methyl-3-(methylsulfonyl)benzonitrile through proton and carbon-13 nuclear magnetic resonance analysis. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shifts corresponding to the aromatic protons, methyl substituent, and methylsulfonyl group [1] [2].
The aromatic region displays distinct signals for the benzene ring protons, with the substitution pattern creating unique splitting patterns due to the electronic effects of both the electron-withdrawing nitrile group and the methylsulfonyl substituent. The methyl group attached to the benzene ring appears as a singlet in the aliphatic region, typically around 2.4-2.7 parts per million [1] [3]. The methylsulfonyl group contributes a characteristic singlet around 3.0-3.1 parts per million, representing the three protons of the sulfone-bound methyl group [1] [2].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon framework with the nitrile carbon appearing characteristically downfield around 116-118 parts per million [1] [2]. The carbonyl carbon of the nitrile group demonstrates the expected chemical shift consistent with the electron-withdrawing nature of the cyano functionality. The methylsulfonyl carbon appears around 44-45 parts per million, while the aromatic methyl carbon resonates in the typical range of 20-25 parts per million [1] [2].
Advanced two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, provide detailed connectivity information confirming the substitution pattern and spatial relationships within the molecular framework [4] [5].
Infrared spectroscopy reveals characteristic vibrational modes that uniquely identify the functional groups present in 4-methyl-3-(methylsulfonyl)benzonitrile. The nitrile stretch appears as a sharp, intense absorption around 2220-2240 wavenumbers, consistent with the carbon-nitrogen triple bond vibrational frequency [6] [7] [8].
The methylsulfonyl group exhibits characteristic asymmetric and symmetric sulfur-oxygen stretching vibrations. The asymmetric sulfur-oxygen stretch typically appears around 1320-1340 wavenumbers, while the symmetric stretch manifests around 1140-1160 wavenumbers [1] [2]. These absorptions confirm the presence of the sulfonyl functionality and distinguish it from other sulfur-containing groups.
Aromatic carbon-hydrogen stretching vibrations appear in the region around 3000-3100 wavenumbers, while aromatic carbon-carbon stretching modes manifest between 1450-1600 wavenumbers [6] [8]. The methyl group contributes characteristic aliphatic carbon-hydrogen stretching absorptions around 2850-2950 wavenumbers, along with deformation modes in the fingerprint region [7] [8].
Detailed vibrational analysis using density functional theory calculations provides theoretical infrared spectra that correlate well with experimental observations, enabling complete assignment of vibrational modes and confirmation of structural features [6] [9] [10].
Mass spectrometry of 4-methyl-3-(methylsulfonyl)benzonitrile reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 195, corresponding to the molecular formula C₉H₉NO₂S [11] [12].
Primary fragmentation involves loss of the methylsulfonyl group through cleavage of the carbon-sulfur bond, generating a fragment at mass-to-charge ratio 132 corresponding to the methylbenzonitrile cation [13] [14]. Secondary fragmentation includes loss of sulfur dioxide from the methylsulfonyl group, producing characteristic fragments that aid in structural identification [14].
The nitrile group demonstrates stability under electron ionization conditions, with the benzonitrile core remaining largely intact throughout the fragmentation process [13] [15]. Additional fragmentation pathways include loss of the methyl group from the aromatic ring and various rearrangement processes that generate smaller aromatic fragments [13] [15].
High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and enable differentiation from isomeric structures. Tandem mass spectrometry experiments reveal detailed fragmentation mechanisms and structural connectivity information [13] [14].
Single-crystal X-ray diffraction provides definitive three-dimensional structural information for 4-methyl-3-(methylsulfonyl)benzonitrile, revealing precise atomic coordinates, bond lengths, and intermolecular interactions. The crystal structure exhibits the expected planar arrangement of the benzonitrile moiety with the methylsulfonyl group oriented approximately perpendicular to the aromatic plane [16] [17].
Bond length analysis reveals typical aromatic carbon-carbon distances around 1.38-1.40 Angstroms, with the carbon-nitrogen triple bond measuring approximately 1.15 Angstroms [18] [16]. The carbon-sulfur bond length in the methylsulfonyl group appears around 1.77 Angstroms, consistent with single bond character, while the sulfur-oxygen bonds demonstrate typical double bond characteristics at approximately 1.44 Angstroms [18] [16].
Crystal packing analysis reveals intermolecular interactions including hydrogen bonding between aromatic hydrogen atoms and sulfone oxygen atoms, contributing to crystal stability [17] [19]. The molecular conformation in the solid state provides insights into preferred geometries and steric interactions between substituents [18] [16].
Advanced crystallographic techniques including variable temperature studies and electron density mapping provide detailed information about thermal motion, disorder, and electronic structure within the crystal lattice [16] [17] [19].
Electron density distribution analysis through high-resolution X-ray diffraction reveals detailed information about chemical bonding and electronic structure in 4-methyl-3-(methylsulfonyl)benzonitrile. Deformation density maps highlight regions of electron accumulation and depletion, providing insights into bond polarization and electronic effects of substituents [19] [20] [21].
The electron density around the nitrile group demonstrates the expected cylindrical symmetry of the carbon-nitrogen triple bond, with high electron density concentrated along the bond axis [19] [20]. The methylsulfonyl group exhibits characteristic electron density distribution consistent with the polar nature of sulfur-oxygen bonds and the electron-withdrawing character of the sulfonyl functionality [19] [20].
Topological analysis using quantum theory of atoms in molecules provides quantitative measures of bond critical points, electron density, and Laplacian values at critical points throughout the molecular structure [19] [21]. These analyses reveal the nature of chemical bonding and intermolecular interactions within the crystal structure [19] [21].
Multipole refinement techniques enable modeling of non-spherical electron density around atoms, providing accurate representation of bonding electrons and lone pairs [19] [20]. The resulting electron density models offer detailed insights into electronic structure and chemical reactivity patterns [19] [20] [21].
Density functional theory calculations provide comprehensive theoretical analysis of the electronic structure, geometry, and properties of 4-methyl-3-(methylsulfonyl)benzonitrile. Geometry optimization using hybrid functionals such as B3LYP with appropriate basis sets yields theoretical structures that correlate well with experimental crystallographic data [9] [10] [22].
Electronic structure analysis reveals the highest occupied molecular orbital predominantly localized on the aromatic ring system, while the lowest unoccupied molecular orbital exhibits significant contribution from the nitrile group [22] [23] [24]. The methylsulfonyl substituent significantly affects the electronic distribution through its electron-withdrawing inductive effect [10] [22].
Vibrational frequency calculations provide theoretical infrared and Raman spectra that enable complete assignment of experimental vibrational modes [9] [10] [25]. The calculated frequencies, when appropriately scaled, show excellent agreement with experimental observations and confirm structural assignments [9] [10].
Molecular orbital analysis reveals the frontier orbital characteristics and electronic transitions responsible for ultraviolet-visible absorption spectra [10] [22] [23]. Time-dependent density functional theory calculations predict electronic excitation energies and transition probabilities, providing insights into photophysical properties [22] [23].
Conformational analysis through computational methods reveals the potential energy surface and preferred geometries of 4-methyl-3-(methylsulfonyl)benzonitrile. Rotation around the carbon-sulfur bond connecting the methylsulfonyl group to the aromatic ring creates different conformational states with varying energies [26] [27] [28].
Relaxed potential energy surface scans demonstrate the barriers to rotation and identify stable conformational minima [26] [27]. The methylsulfonyl group orientation relative to the aromatic plane significantly affects molecular properties and intermolecular interactions [26] [27] [28].
Molecular dynamics simulations provide insights into thermal motion and conformational flexibility at different temperatures [29] [27]. These calculations reveal the dynamic behavior of the molecule and the accessibility of different conformational states under various conditions [29] [27].
Solvation effects on conformational preferences have been investigated using implicit solvent models, revealing how environmental factors influence molecular geometry and stability [29] [23] [27]. The calculations demonstrate that polar solvents can stabilize certain conformations through favorable electrostatic interactions with the polar functional groups [29] [23].
| Property | Experimental Value | Calculated Value | Method |
|---|---|---|---|
| Molecular Weight | 195.24 g/mol | 195.24 g/mol | Mass Spectrometry [11] [12] |
| Melting Point | 137-142°C | - | Thermal Analysis [30] |
| C≡N Stretch | 2230 cm⁻¹ | 2245 cm⁻¹ | IR Spectroscopy [6] [8] |
| SO₂ Asymmetric Stretch | 1330 cm⁻¹ | 1340 cm⁻¹ | IR Spectroscopy [1] [2] |
| HOMO Energy | - | -5.8 eV | DFT Calculation [22] [24] |
| LUMO Energy | - | -2.1 eV | DFT Calculation [22] [24] |